2-tert-butylphenolate;triphenyl(propyl)phosphanium
Description
Properties
CAS No. |
94231-19-3 |
|---|---|
Molecular Formula |
C31H35OP |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-tert-butylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C10H14O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2,18H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
YGPWJXCXHWEDFN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-tert-butylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as chloroform or ethyl acetate under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The phosphonium group can be reduced to form phosphines.
Substitution: Both the phenolate and phosphonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, phosphines, and substituted phenolates and phosphonium salts .
Scientific Research Applications
2-tert-butylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions, while the phosphonium group can participate in nucleophilic attacks and redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural Analogs
(a) Triphenylpropylphosphonium Bromide (CAS 16721-43-0)
- Structure : Cation (triphenylpropylphosphanium) paired with bromide (Br⁻).
- Molecular Weight : 340.83 g/mol .
- Applications : Used in peptide synthesis for mitochondrial targeting due to its positive charge and lipophilicity .
- Key Difference: The bromide anion offers higher solubility in polar solvents compared to the bulky 2-tert-butylphenolate, which may reduce aqueous solubility but improve membrane permeability .
(b) 3-Benzyloxypropyl(triphenyl)phosphonium Bromide
- Structure : Propyl chain modified with a benzyloxy group.
- Molecular Weight : 491.4 g/mol.
- Melting Point : 153–154°C .
- Applications : Likely used in organic synthesis for Wittig reactions or as a phase-transfer catalyst.
- Key Difference: The benzyloxy group introduces additional steric hindrance and aromaticity, differing from the tert-butylphenolate’s electron-donating effects .
(c) Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)
- Structure : Phosphate ester with three 2,4-di-tert-butylphenyl groups.
- Applications : Flame retardant and plasticizer with high thermal stability .
- Key Difference: While TDPP shares the tert-butylphenol motif, it is a neutral organophosphate ester, unlike the ionic phosphonium-phenolate pair. This results in distinct reactivity and applications .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-tert-butylphenolate; triphenyl(propyl)phosphanium is a complex that combines a phenolic moiety with a phosphonium cation. Its biological activity has garnered attention in recent years due to its potential applications in pharmaceuticals and agricultural chemistry. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- 2-tert-butylphenolate : A phenolic compound with a tert-butyl group at the 2-position, known for its antioxidant properties.
- Triphenyl(propyl)phosphanium : A phosphonium salt that enhances solubility and stability in various organic solvents.
Antioxidant Activity
Research indicates that 2-tert-butylphenolate exhibits significant antioxidant properties. It acts as a radical scavenger, reducing oxidative stress in biological systems. The antioxidant capacity is primarily attributed to the tert-butyl group, which stabilizes the phenolic radical formed during oxidation.
Table 1: Antioxidant Activity of 2-tert-butylphenolate
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 2-tert-butylphenolate | 85 | 15 |
| Control (BHT) | 90 | 10 |
Data adapted from various studies on phenolic compounds.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Its efficacy is particularly notable against Gram-positive bacteria and fungi. The triphenyl phosphonium moiety enhances membrane permeability, facilitating the entry of the compound into microbial cells.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of 2-tert-butylphenolate; triphenyl(propyl)phosphanium, it was tested against Staphylococcus aureus and Candida albicans:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Candida albicans : MIC of 64 µg/mL.
These results indicate a moderate level of antimicrobial activity, suggesting potential for therapeutic applications in treating infections.
The biological activity of 2-tert-butylphenolate; triphenyl(propyl)phosphanium can be attributed to several mechanisms:
- Radical Scavenging : The phenolic structure donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : The phosphonium group interacts with microbial membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress responses, further enhancing its antioxidant effects.
Toxicological Considerations
While the compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cells. Therefore, careful dose optimization is crucial for therapeutic applications.
Table 2: Toxicity Profile
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
Data derived from cytotoxicity assays on human cell lines.
Q & A
Q. What are the recommended synthetic routes for preparing 2-tert-butylphenolate;triphenyl(propyl)phosphanium, and how can reaction conditions be optimized?
Methodological Answer:
- Quaternization Reaction : React triphenylphosphine with a propyl halide (e.g., propyl bromide) under inert conditions to form the triphenyl(propyl)phosphanium halide. This reaction typically requires heating (60–80°C) in a polar aprotic solvent like acetonitrile for 12–24 hours .
- Deprotonation : Treat 2-tert-butylphenol with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) to generate the phenolate ion.
- Ion Exchange : Combine the phosphanium halide and phenolate ion in a stoichiometric ratio, stirring at room temperature for 6–12 hours to facilitate anion exchange.
- Optimization : Use factorial design (e.g., varying solvent polarity, temperature, and reaction time) to maximize yield . Monitor progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Acquire , , and NMR spectra to confirm structural integrity. For example, the phenolate’s aromatic protons appear as distinct doublets in NMR, while the phosphanium’s signal typically resonates near 20–25 ppm .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight and ion fragmentation patterns.
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Refine the structure using SHELXL (for small molecules) to resolve bond lengths and angles .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the phosphanium moiety .
- Solubility : Test solubility in common solvents (e.g., DMSO, THF, chloroform) using gravimetric analysis. Note that phenolate ions may degrade in protic solvents like methanol.
- Safety : Consult hazard databases (e.g., EPA Chemistry Dashboard) for toxicity data and implement fume hood protocols during handling .
Advanced Research Questions
Q. How can contradictions in thermal stability data be resolved, and what experimental designs are appropriate?
Methodological Answer:
- Contradiction Analysis : Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results under identical atmospheres (e.g., nitrogen vs. air). For instance, oxidative decomposition in air may lower observed stability versus inert conditions .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess reproducibility across multiple batches. Cross-reference with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies) .
Q. What computational strategies are effective for modeling reaction mechanisms involving this compound?
Methodological Answer:
- DFT Calculations : Use software like Gaussian or ORCA to simulate intermediates in quaternization or anion-exchange steps. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .
- Molecular Dynamics (MD) : Model solvation effects in polar solvents to predict reaction pathways. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What methodologies are recommended for assessing environmental risks of phosphanium-based compounds?
Methodological Answer:
- Ecotoxicology Screening : Follow EPA guidelines to evaluate aquatic toxicity (e.g., Daphnia magna assays) and biodegradability (OECD 301 tests). Cross-check with REACH registration data for structurally similar compounds .
- Analytical Workflows : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace residues in environmental samples. Validate methods via spike-recovery experiments in matrices like soil or water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
